2-(3-fluorophenoxy)tetrahydro-2H-pyran
Description
2-(3-Fluorophenoxy)tetrahydro-2H-pyran is a fluorinated tetrahydro-2H-pyran derivative characterized by a 3-fluorophenoxy substituent attached to the oxygen atom of the tetrahydropyran ring. This compound belongs to a class of tetrahydropyranyl (THP) ethers, which are widely used in organic synthesis as alcohol-protecting groups due to their stability under various reaction conditions .
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)oxane |
InChI |
InChI=1S/C11H13FO2/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11H,1-2,6-7H2 |
InChI Key |
KUGYAQQUEKLTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The primary structural variation among tetrahydro-2H-pyran derivatives lies in the substituent attached to the oxygen atom. Key analogs include:
Key Observations :
- Molecular Weight: Fluorinated derivatives (e.g., 2-trifluoromethylphenoxy) exhibit higher molecular weights due to fluorine atoms, influencing boiling points and density .
Reactivity:
- Electrophilic Reactions: THP ethers react with electrophiles (e.g., bromine, sulfuryl chloride) at the oxygen atom. For example, 2-[2-(Diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans undergo electrophilic addition to form halogenated products .
- Fluorine Influence: The 3-fluorophenoxy group may slow electrophilic substitution compared to non-fluorinated analogs due to reduced electron density .
Physical and Chemical Properties
- Solubility: Most THP ethers, including 2-(pent-4-ynyloxy)tetrahydro-2H-pyran, are soluble in organic solvents (e.g., ethanol, dichloromethane) .
- Boiling Points: Derivatives with bulky or polar substituents (e.g., trifluoromethylphenoxy) exhibit higher boiling points (e.g., ~297°C for 2-[2-(trifluoromethyl)phenoxy]tetrahydro-2H-pyran) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
